molecular formula C11H9F3N2O2 B11784909 Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate

Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate

Cat. No.: B11784909
M. Wt: 258.20 g/mol
InChI Key: FHQJGYVMRYQDIG-UHFFFAOYSA-N
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Description

Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the benzimidazole ring enhances the compound’s stability and biological activity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate typically involves the condensation of 2-(trifluoromethyl)benzimidazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of key pathways involved in disease progression, such as the inhibition of DNA synthesis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzimidazole: Lacks the ester group but shares the trifluoromethyl-substituted benzimidazole core.

    Methyl 2-(1H-benzo[d]imidazol-5-yl)acetate: Similar structure but without the trifluoromethyl group.

Uniqueness

Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate is unique due to the presence of both the trifluoromethyl group and the ester functionality. This combination enhances its biological activity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-18-9(17)5-6-2-3-7-8(4-6)16-10(15-7)11(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQJGYVMRYQDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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